molecular formula C7H7BrN2O4 B1373315 5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid CAS No. 4623-25-0

5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid

货号: B1373315
CAS 编号: 4623-25-0
分子量: 263.05 g/mol
InChI 键: YLHNSMAGWZXPOQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid (CAS: 4623-25-0), also known as 5-bromoorotic acid, is a brominated and methylated derivative of orotic acid (2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid). Its molecular formula is C₇H₇BrN₂O₄, with a molecular weight of 263.05 g/mol . The compound features a pyrimidine ring substituted with bromine at position 5, methyl groups at positions 1 and 3, and a carboxylic acid group at position 2.

属性

IUPAC Name

5-bromo-1,3-dimethyl-2,6-dioxopyrimidine-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN2O4/c1-9-4(6(12)13)3(8)5(11)10(2)7(9)14/h1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHNSMAGWZXPOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C(=O)N(C1=O)C)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50654052
Record name 5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4623-25-0
Record name 5-Bromo-1,2,3,6-tetrahydro-1,3-dimethyl-2,6-dioxo-4-pyrimidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4623-25-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50654052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid typically involves the bromination of 1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid. This reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions using automated systems to control the reaction parameters precisely. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and purity of the final product .

化学反应分析

Types of Reactions

5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

科学研究应用

Medicinal Chemistry

Antiviral Properties:
Recent studies have highlighted the potential of 5-bromo derivatives in developing antiviral agents. For instance, compounds derived from this structure have shown activity against viral infections by inhibiting viral replication pathways. A notable study demonstrated that modifications to the 5-bromo structure enhanced its efficacy against specific RNA viruses .

Anticancer Activity:
The compound has also been investigated for its anticancer properties. Research indicates that it can induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation. For example, derivatives of this compound were tested against various cancer cell lines, showing promising results in inhibiting tumor growth .

Neuroprotective Effects:
Additionally, its neuroprotective effects have been studied, particularly in the context of neurodegenerative diseases. The compound's ability to cross the blood-brain barrier and exert protective effects on neuronal cells has been documented in several preclinical studies .

Synthesis and Derivatives

The synthesis of 5-bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine derivatives has been optimized to enhance yield and purity. Various synthetic routes have been explored to create analogs with improved biological activity. For instance:

Synthetic Route Yield (%) Key Features
Reaction with ethyl chloroacetate65%High selectivity for desired product
Condensation with hydrazines70%Formation of stable intermediates

These synthetic advancements are crucial for developing libraries of compounds for high-throughput screening against various biological targets.

Case Study 1: Antiviral Screening

In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of 5-bromo derivatives and evaluated their antiviral activity against influenza virus. The most potent compound exhibited an IC50 value of 0.5 µM, demonstrating significant inhibition of viral replication compared to controls .

Case Study 2: Anticancer Evaluation

A comprehensive evaluation was conducted on the anticancer effects of 5-bromo derivatives in Cancer Research. The study revealed that certain derivatives induced apoptosis in breast cancer cell lines via the activation of caspase pathways, with IC50 values ranging from 10 to 30 µM depending on the derivative .

作用机制

The mechanism of action of 5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The bromine atom and the carboxylic acid group play crucial roles in its reactivity and binding affinity to biological molecules. The compound can inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

相似化合物的比较

Orotic Acid (2,6-Dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid)

  • Molecular Formula : C₅H₄N₂O₄; Molecular Weight : 156.10 g/mol .
  • Key Differences : Lacks bromine and methyl groups. Orotic acid is a natural metabolite involved in pyrimidine biosynthesis .
  • Applications : Precursor for nucleotide synthesis; elevated levels are associated with metabolic disorders .

1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid

  • Molecular Formula : C₇H₈N₂O₄; Molecular Weight : 184.15 g/mol (estimated).
  • Key Differences : Contains methyl groups at positions 1 and 3 but lacks bromine. The methyl groups enhance lipophilicity and may reduce metabolic degradation compared to orotic acid .

5-Amino-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic Acid

  • CAS : 7164-43-3; Molecular Formula : C₅H₅N₃O₄.
  • Key Differences: Substitution at position 5 with an amino group instead of bromine.

Pharmacologically Relevant Analogues

TRPA1 Inhibitors (e.g., HC-030031)

  • Structure : Features a 1,3-dimethyl-2,6-dioxopyrimidine core linked to aromatic acetamide groups .
  • Key Differences : The target compound lacks the acetamide moiety but shares the methylated pyrimidine scaffold. TRPA1 inhibitors exhibit IC₅₀ values of 4–10 μM, highlighting the importance of substituents in modulating biological activity .

Theophylline Derivatives

  • Example: tert-Butyl-3-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropurin-7-yl)propanoate.
  • Key Differences : Incorporates a purine ring instead of pyrimidine. The tert-butyl ester enhances solubility, demonstrating how esterification can optimize drug-like properties .

Physical Properties

Compound Molecular Weight (g/mol) LogP (Predicted) Solubility
Target Compound (5-Bromo derivative) 263.05 ~1.5 Low (lipophilic)
Orotic Acid 156.10 ~-1.2 High (hydrophilic)
1,3-Dimethylorotic Acid 184.15 ~0.8 Moderate

The bromine and methyl groups in the target compound significantly increase lipophilicity compared to orotic acid, which may enhance membrane permeability but reduce aqueous solubility .

生物活性

5-Bromo-1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxylic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological properties, including antimicrobial, anticancer, and anti-inflammatory activities, supported by research findings and case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C9H10BrN2O4\text{C}_9\text{H}_{10}\text{Br}\text{N}_2\text{O}_4

It contains a bromine atom and features a tetrahydropyrimidine ring structure which is significant for its biological activities.

Antimicrobial Activity

Research indicates that compounds similar to 5-bromo derivatives exhibit notable antimicrobial properties. For instance, studies have shown that pyrimidine derivatives can inhibit the growth of various bacterial strains. A specific study demonstrated that 5-bromo derivatives exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 2 mg/mL .

Table 1: Antimicrobial Activity of Pyrimidine Derivatives

CompoundTarget OrganismMIC (mg/mL)
5-Bromo-1,3-dimethyl...S. aureus0.5
5-Bromo-1,3-dimethyl...E. coli2
Chloroethyl pyrimidine nucleosidesA431 (carcinoma)1

Anticancer Activity

The compound has also been investigated for its anticancer properties. In vitro studies on various cancer cell lines have shown that it can inhibit proliferation and induce apoptosis. For example, a study on the A431 vulvar epidermal carcinoma cell line revealed that treatment with similar pyrimidine derivatives led to a significant reduction in cell viability .

Table 2: Anticancer Activity Data

Cell LineIC50 (µM)Mechanism of Action
A431 (vulvar carcinoma)15Induction of apoptosis
HeLa (cervical carcinoma)20Cell cycle arrest

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been evaluated in various models. In vivo studies demonstrated that administration of related compounds significantly reduced paw edema in rats induced by carrageenan . The mechanism appears to involve inhibition of pro-inflammatory cytokines such as IL-1 and TNF-alpha.

Table 3: Anti-inflammatory Effects

ModelTreatmentResult
Carrageenan-induced paw edemaPyrimidine derivativeReduced inflammation
Collagen-induced arthritisPyrimidine derivativeDecreased joint swelling

Case Studies

A notable case study involved the synthesis and evaluation of several brominated pyrimidines for their biological activity. The results indicated that the presence of bromine significantly enhanced the antimicrobial and anticancer activities compared to non-brominated analogs .

常见问题

Q. Table 1: Example Reaction Conditions for Analog Synthesis

StepReagents/ConditionsYield (Literature)Citation
Ester hydrolysis6M HCl, reflux, 12h85–90%
BrominationNBS, DMF, 0°C, 2h78%

Basic: What spectroscopic methods are critical for structural confirmation?

Methodological Answer:

NMR Spectroscopy :

  • 1H NMR : Expect peaks for methyl groups (δ 2.5–3.5 ppm) and aromatic protons (δ 7.0–8.5 ppm). Compare to analogs like 3-methyl-4-(trifluoromethyl)pyrazole-carboxylic acid (δ 2.56 ppm for CH3) .
  • 13C NMR : Carboxylic acid carbonyl at δ 165–175 ppm; dioxo groups at δ 150–160 ppm .

IR Spectroscopy : Confirm C=O stretches (1640–1680 cm⁻¹) and carboxylic acid O-H (2500–3300 cm⁻¹) .

Mass Spectrometry : ESI-MS (negative mode) for [M-H]⁻ ion. Expected m/z: ~303 (C7H6BrN2O4⁻) .

Advanced: How to resolve contradictions in reported solubility data?

Methodological Approach:

Solvent Screening : Test solubility in DMSO, methanol, and pH-buffered solutions (e.g., PBS at pH 7.4).

Quantitative Analysis : Use UV-Vis spectroscopy (λmax ~260 nm) to measure saturation concentration.

Contradiction Resolution :

  • pH-dependent solubility : Carboxylic acid deprotonation above pH 5 increases aqueous solubility.
  • Crystallinity : Amorphous vs. crystalline forms (compare XRD patterns to analogs in ).

Advanced: How to design derivatives for bioactivity without altering the core structure?

Strategies:

Bromo Substitution : Exploit the bromine as a leaving group for Suzuki-Miyaura coupling (e.g., with aryl boronic acids) .

Carboxylic Acid Functionalization : Convert to amides via EDCI/HOBt coupling (see General Procedure F1 in ).

Methyl Group Modification : Oxidize to aldehyde (e.g., SeO2) for further derivatization .

Q. Table 2: Functionalization Routes

ModificationReagentsTarget ApplicationCitation
Amide formationEDCI, HOBt, DMFProtease inhibitors
Suzuki couplingPd(PPh3)4, K2CO3Kinase inhibitors

Basic: What are key stability considerations during storage?

Guidelines:

Storage Conditions : Seal under inert gas (N2/Ar) at –20°C in amber vials to prevent photodegradation.

Decomposition Risks : Hydrolysis of the dioxo group in humid environments; monitor via periodic HPLC .

Advanced: How to address inconsistencies in NMR chemical shifts?

Resolution Workflow:

Standardize Conditions : Use DMSO-d6 for all experiments (as in ).

Dynamic Effects : Check for tautomerism (e.g., keto-enol equilibrium) via variable-temperature NMR.

Computational Validation : Compare experimental shifts with DFT-calculated values (B3LYP/6-31G*).

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。